molecular formula C13H13F2NO2 B14127563 4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile CAS No. 475644-15-6

4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile

Cat. No.: B14127563
CAS No.: 475644-15-6
M. Wt: 253.24 g/mol
InChI Key: NRMJGVJTJVCXFE-UHFFFAOYSA-N
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Description

4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile is a chemical compound with the molecular formula C13H15F2NO2 It is characterized by the presence of a dioxane ring, a benzonitrile group, and two fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ethyl-substituted dioxane with a fluorinated benzaldehyde derivative under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of primary amines or other reduced forms.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    2,6-Difluorobenzonitrile: Lacks the dioxane ring, affecting its structural and functional characteristics.

    5-Ethyl-1,3-dioxane: Lacks the benzonitrile group, leading to different applications and reactivity.

Uniqueness

4-(5-Ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile is unique due to the combination of the dioxane ring, benzonitrile group, and fluorine atoms. This unique structure imparts specific chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

475644-15-6

Molecular Formula

C13H13F2NO2

Molecular Weight

253.24 g/mol

IUPAC Name

4-(5-ethyl-1,3-dioxan-2-yl)-2,6-difluorobenzonitrile

InChI

InChI=1S/C13H13F2NO2/c1-2-8-6-17-13(18-7-8)9-3-11(14)10(5-16)12(15)4-9/h3-4,8,13H,2,6-7H2,1H3

InChI Key

NRMJGVJTJVCXFE-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(OC1)C2=CC(=C(C(=C2)F)C#N)F

Origin of Product

United States

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